molecular formula C9H3F5 B12869806 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene

2,6-Difluoro-4-(trifluoromethyl)phenylacetylene

Cat. No.: B12869806
M. Wt: 206.11 g/mol
InChI Key: MYBVIIGEJDNNRI-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)phenylacetylene is a fluorinated aromatic compound with the molecular formula C₉H₃F₅. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a trifluoromethyl group at the 4 position, and an acetylene group attached to the phenyl ring. It is a clear, pale liquid with a molecular weight of 206.11 g/mol . The unique combination of fluorine atoms and the acetylene group imparts distinct chemical properties, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene typically involves the use of fluorinated precursors and acetylene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a fluorinated aryl halide with an acetylene derivative in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:

    Oxidation: The acetylene group can be oxidized to form carbonyl compounds.

    Reduction: The acetylene group can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenylacetylene derivatives.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)phenylacetylene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its use in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene involves its interaction with molecular targets through its fluorinated aromatic structure and acetylene group. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The acetylene group can participate in covalent bonding with nucleophilic residues, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • 2,6-Difluorophenylacetylene
  • 4-(Trifluoromethyl)phenylacetylene
  • 2,6-Difluoro-4-methylphenylacetylene

Comparison: 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric effects. Compared to 2,6-Difluorophenylacetylene, the trifluoromethyl group in this compound enhances its lipophilicity and reactivity. Similarly, the presence of fluorine atoms distinguishes it from 4-(Trifluoromethyl)phenylacetylene, providing unique chemical properties and reactivity patterns.

Properties

Molecular Formula

C9H3F5

Molecular Weight

206.11 g/mol

IUPAC Name

2-ethynyl-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H3F5/c1-2-6-7(10)3-5(4-8(6)11)9(12,13)14/h1,3-4H

InChI Key

MYBVIIGEJDNNRI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1F)C(F)(F)F)F

Origin of Product

United States

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